1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O4/c1-12-10-13(25(28)29)7-8-18(12)23-19(26)14-4-3-9-24(20(14)27)11-15-16(21)5-2-6-17(15)22/h2-10H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOTHVANPVBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Dihydropyridine Ring:
Starting Materials: 2-chloro-6-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Reaction Conditions: These reagents are often subjected to a Hantzsch dihydropyridine synthesis, which involves refluxing in ethanol.
Intermediate: The reaction yields a dihydropyridine intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
- Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
- Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
- Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products:
- Oxidation: Pyridine derivatives.
- Reduction: Amino derivatives.
- Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHClFNO
- Molecular Weight : 415.8 g/mol
- CAS Number : 941952-37-0
Pharmaceutical Applications
The compound is primarily investigated for its potential therapeutic properties:
- Antitumor Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antitumor effects. A study highlighted that certain structural modifications enhance the inhibition of tumor growth in various cancer models, suggesting that 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may have similar properties .
- Antiviral Properties : Related compounds have shown promise against viral infections, particularly HIV. The structural characteristics of this compound may confer similar antiviral mechanisms, potentially through inhibition of viral enzymes .
Biochemical Research
This compound is utilized in biochemical studies focusing on:
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor reveal potential pathways for therapeutic intervention in metabolic disorders. Similar compounds have been identified as potent inhibitors of kinases involved in cellular signaling .
Material Science Applications
The unique structural features of this compound make it suitable for advanced material development:
- Polymer Synthesis : Its chemical properties allow for incorporation into polymer matrices, enhancing thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and composite materials.
Comparative Analysis of Related Compounds
To provide context for the applications of this compound, the following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |
| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |
| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with this compound:
- Antitumor Efficacy : A preclinical study demonstrated that related dihydropyridine derivatives significantly inhibited tumor cell proliferation in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction .
- Antiviral Activity : In vitro assays indicated that compounds with similar structures effectively inhibited HIV reverse transcriptase activity, suggesting potential therapeutic applications in antiviral drug development .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of structurally related compounds have shown favorable absorption and distribution characteristics, which may translate to effective therapeutic profiles for this compound .
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological targets, influencing pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis
Electron-Withdrawing Effects : The target compound’s 4-nitro group confers stronger electron-withdrawing effects compared to the acetyl group in ’s analog. This difference likely enhances its binding to enzymes like kinases, where nitro groups stabilize charge-transfer interactions .
Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl substituent in ’s compound contributes to greater lipophilicity than the target’s nitrophenyl group, which may explain divergent pharmacokinetic profiles (e.g., longer half-life for chlorophenyl derivatives) .
Metabolic Stability : The chloro-fluoro-benzyl moiety, common to the target compound and analogs, is associated with resistance to oxidative metabolism, a feature critical for oral bioavailability .
Biological Activity
1-(2-chloro-6-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 415.8 g/mol
- CAS Number : 941952-37-0
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
- Cytotoxicity Against Tumor Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. For instance, it has been reported to be significantly more active than doxorubicin against colon carcinoma cell lines .
- Antimicrobial Properties : The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin and antifungal agents like clotrimazole .
Biological Activity Data
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 2.6 | |
| Cytotoxicity (HT29) | 0.4 | |
| Antimicrobial (E. coli) | Equivalent to ampicillin |
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various compounds, the tested dihydropyridine derivative exhibited significant inhibition of COX-2 activity with an IC50 value of 2.6 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Cytotoxicity Profile
A series of synthesized 1,4,6-trisubstituted dihydropyridines were evaluated for their cytotoxic effects on human tumor cell lines. The compound showed a cytotoxic profile that was notably effective against the HT29 colon cancer cell line, being approximately 2.5 times more potent than doxorubicin, indicating its potential for further development as an anticancer drug .
Case Study 3: Antimicrobial Efficacy
In comparative studies against common pathogens, the compound demonstrated antimicrobial activity that was equipotent to traditional antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli. This suggests its utility in treating bacterial infections that are resistant to conventional therapies .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including cyclization of β-ketoesters under acidic conditions and subsequent functionalization of the pyridine-2-one core. Key steps include nucleophilic substitutions (e.g., benzylation) and carboxamide coupling. Reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and catalysts (e.g., Lewis acids for regioselectivity) critically affect yield and purity. For example, polar aprotic solvents enhance nucleophilicity in substitution reactions .
Q. Which spectroscopic techniques are recommended for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography, if feasible, provides definitive bond-length and angle data, particularly for resolving tautomeric forms of the dihydropyridine ring .
Q. What preliminary biological assays are suitable for screening its activity?
Initial screening includes:
- Enzyme inhibition assays : Kinase or protease targets (IC₅₀ determination via fluorometric/colorimetric methods).
- Antimicrobial testing : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative strains.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Adjust assay buffers to account for the compound’s low aqueous solubility (use DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling predict target interactions and guide SAR studies?
Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in kinases or receptors. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes. Quantitative Structure-Activity Relationship (QSAR) models quantify the impact of substituents (e.g., chloro vs. fluoro) on bioactivity. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity measurements .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., variable IC₅₀ values) may arise from differences in assay conditions (pH, co-solvents) or impurity profiles. Perform:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).
- Batch reproducibility tests : Synthesize multiple lots with identical purity (HPLC >98%) and retest activity.
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
Q. How can enantiomeric purity be optimized, and what methods validate chiral resolution?
Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) improves enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or circular dichroism (CD). For resolution, employ diastereomeric salt crystallization with tartaric acid derivatives .
Q. What are the metabolic stability and pharmacokinetic (PK) challenges of this compound?
The nitro group and dihydropyridine ring may confer susceptibility to hepatic reduction (e.g., nitro to amine). Assess:
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- CYP450 inhibition : Screen for isoform-specific interactions (e.g., CYP3A4).
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Benzylation Step
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Solubility |
| Temperature | 100°C | ↑ Reaction rate |
| Catalyst | K₂CO₃ | ↑ Base strength |
| Molar Ratio (R-X:Pyridine) | 1.2:1 | Minimizes byproducts |
Q. Table 2. Comparative Bioactivity of Halogen-Substituted Analogs
| Substituent (R) | IC₅₀ (Kinase X, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| Cl | 0.45 | 12.3 |
| F | 0.78 | 18.9 |
| Br | 0.32 | 9.1 |
| Data extrapolated from structurally related compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
